molecular formula C19H16N4O2 B10989587 N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide

Cat. No.: B10989587
M. Wt: 332.4 g/mol
InChI Key: NCSXCIHUTMEKLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is a complex organic compound that features a quinazolinone moiety linked to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, which can be synthesized by reacting 2-aminobenzoic acid with an appropriate isocyanate under reflux conditions . The resulting quinazolinone is then coupled with an indole derivative through a series of condensation reactions, often using catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the quinazolinone carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to fully or partially reduced forms of the compound.

Scientific Research Applications

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The quinazolinone moiety can inhibit enzymes such as cyclooxygenase (COX), thereby reducing inflammation . The indole structure may interact with various receptors, modulating biological pathways involved in pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-5-carboxamide is unique due to its combined quinazolinone and indole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(4-oxoquinazolin-3-yl)ethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C19H16N4O2/c24-18(14-5-6-16-13(11-14)7-8-20-16)21-9-10-23-12-22-17-4-2-1-3-15(17)19(23)25/h1-8,11-12,20H,9-10H2,(H,21,24)

InChI Key

NCSXCIHUTMEKLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.